DAT/SERT Selectivity Ratio: A 3.8-Fold Higher DAT-Sparing Index Relative to the Most Potent In-Patent Analog
Within the identical assay system (human SERT, NET, DAT expressed in HEK293F cells, uptake inhibition protocol from US9944618B2), the target compound (Compound 26) exhibits a DAT Kᵢ of 53.5 nM and SERT Kᵢ of 1.60 nM, yielding a DAT/SERT selectivity ratio of 33.4 [1]. By contrast, Compound 3 (BDBM388469)—a structurally related pyridinone from the same patent—shows a DAT Kᵢ of 5.20 nM and SERT Kᵢ of 0.600 nM, yielding a DAT/SERT ratio of only 8.67 [2]. This represents a 3.85-fold higher DAT/SERT ratio for the target compound, indicating that it is substantially more DAT-sparing relative to its SERT potency.
| Evidence Dimension | DAT/SERT selectivity ratio (DAT Kᵢ ÷ SERT Kᵢ) |
|---|---|
| Target Compound Data | DAT Kᵢ = 53.5 nM, SERT Kᵢ = 1.60 nM; DAT/SERT ratio = 33.4 |
| Comparator Or Baseline | Compound 3 (BDBM388469, US9944618): DAT Kᵢ = 5.20 nM, SERT Kᵢ = 0.600 nM; DAT/SERT ratio = 8.67 |
| Quantified Difference | 3.85-fold higher DAT/SERT ratio for target compound; DAT Kᵢ is 10.3-fold weaker in target vs. Compound 3 |
| Conditions | Human SERT and DAT stably expressed in HEK293F cells; [³H]-serotonin and [³H]-dopamine uptake inhibition assays; Mayo Foundation US Patent US9944618B2 |
Why This Matters
A higher DAT/SERT ratio may be desirable for antidepressant development programs seeking robust serotonergic and noradrenergic activity with attenuated dopaminergic component, potentially reducing abuse liability or dopaminergic side effects compared to more DAT-potent TRIs.
- [1] BindingDB Entry BDBM388492. US9944618, Compound ID No. 26. SERT Ki = 1.60 nM, NET Ki = 2.20 nM, DAT Ki = 53.5 nM. Human transporters in HEK293F cells. View Source
- [2] BindingDB Entry BDBM388469. US9944618, Compound ID No. 3. SERT Ki = 0.600 nM, NET Ki = 1.30 nM, DAT Ki = 5.20 nM. Human transporters in HEK293F cells. View Source
